molecular formula C10H8N2O2 B1340289 2-(1H-imidazol-2-yl)benzoic acid CAS No. 67792-82-9

2-(1H-imidazol-2-yl)benzoic acid

Cat. No. B1340289
CAS RN: 67792-82-9
M. Wt: 188.18 g/mol
InChI Key: FUEMPHNPKCZCQE-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)benzoic acid is a compound that features an imidazole ring, a common heterocycle with nitrogen atoms, attached to a benzoic acid moiety. This structure is significant in medicinal chemistry due to the imidazole ring's resemblance to the histidine side chain in enzymes and proteins, which allows for various biological interactions. The benzoic acid part of the molecule can engage in hydrogen bonding and other non-covalent interactions, making it a versatile building block for more complex structures [

Scientific Research Applications

Detection of Ions

  • Fluorescent Chemosensors : Imidazole derivatives like 2-(1H-imidazol-2-yl)benzoic acid can act as reversible luminescent sensors for detecting cyanide and mercury ions. The compounds exhibit fluorescence quenching and a decreased singlet state lifetime in the presence of CN- ions, with detection limits in the micromolar range. These compounds also act as reversible sensors for Hg2+ ions through metal-assisted elimination, making them valuable in environmental monitoring and safety applications (Emandi et al., 2018).

Coordination Polymers

  • Ionothermal Synthesis of Coordination Polymers : Imidazole-based benzoic acid compounds are used in the ionothermal syntheses of coordination polymers, demonstrating potential in materials science. These polymers have unique photoluminescent properties, useful in developing new materials for optical applications (Liu et al., 2013).

Metal–Organic Frameworks (MOFs)

  • Structural Diversity in MOFs : Imidazole-containing ligands like 2-(1H-imidazol-2-yl)benzoic acid are pivotal in creating metal–organic frameworks (MOFs) with diverse structures. These MOFs have applications in gas storage, separation, and catalysis, reflecting their importance in industrial and environmental applications (Liu et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition for Steel : Benzimidazole derivatives based on imidazole benzoic acid compounds have shown effective corrosion inhibition for steel in acidic solutions. This application is significant in extending the life of metal components in industrial processes (Rbaa et al., 2020).

Antimicrobial Activity

  • Antimicrobial Properties : Imidazole analogs of 2-(1H-imidazol-2-yl)benzoic acid have demonstrated antimicrobial activity against various pathogens, including fungi and bacteria. This makes them potential candidates for developing new antimicrobial agents (Dahiya, 2008).

Synthesis Methods

  • Efficient Synthesis Methods : Research on 2-(1H-imidazol-2-yl)benzoic acid derivatives has led to the development of new and efficient synthesis methods. These methods are crucial in pharmaceutical and chemical manufacturing processes (Barros et al., 2007).

Safety and Hazards

While specific safety and hazard information for “2-(1H-imidazol-2-yl)benzoic acid” was not found, it is generally advised to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds .

Future Directions

Imidazole derivatives, including “2-(1H-imidazol-2-yl)benzoic acid”, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring their potential applications in drug development.

properties

IUPAC Name

2-(1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMPHNPKCZCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587976
Record name 2-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67792-82-9
Record name 2-(1H-Imidazol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-Imidazol-2-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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